3,5-Dibromo-2,6-difluoro-N-(4-nitro-2-(trifluoromethyl)phenyl)pyridin-4-amine
Description
Chemical Identity and Structural Features
3,5-Dibromo-2,6-difluoro-N-(4-nitro-2-(trifluoromethyl)phenyl)pyridin-4-amine (CAS: 37729-25-2) is a halogenated pyridine derivative with a complex substitution pattern. Its molecular formula is C₁₂H₄Br₂F₅N₃O₂, and it has a molecular weight of 476.98 g/mol . The structure features:
- Two bromine atoms at positions 3 and 5 of the pyridine ring.
- Two fluorine atoms at positions 2 and 4.
- A nitro (-NO₂) group and a trifluoromethyl (-CF₃) group on the para- and ortho-positions, respectively, of the aniline substituent.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-2,6-difluoro-N-[4-nitro-2-(trifluoromethyl)phenyl]pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br2F5N3O2/c13-7-9(8(14)11(16)21-10(7)15)20-6-2-1-4(22(23)24)3-5(6)12(17,18)19/h1-3H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYUJENCPSWGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NC2=C(C(=NC(=C2Br)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br2F5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301140147 | |
| Record name | 3,5-Dibromo-2,6-difluoro-N-[4-nitro-2-(trifluoromethyl)phenyl]-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37729-25-2 | |
| Record name | 3,5-Dibromo-2,6-difluoro-N-[4-nitro-2-(trifluoromethyl)phenyl]-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37729-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-2,6-difluoro-N-[4-nitro-2-(trifluoromethyl)phenyl]-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2,6-difluoro-N-(4-nitro-2-(trifluoromethyl)phenyl)pyridin-4-amine typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the halogenation of pyridine derivatives, followed by nitration and further functionalization[_{{{CITATION{{{_1{3,5-dibromo-2,6-difluoro-N-4-nitro-2-(trifluoromethyl)phenyl ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can help in maintaining consistency and efficiency in the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at positions 3 and 5 on the pyridine ring are primary sites for nucleophilic substitution due to their electron-withdrawing environment. Key observations include:
-
Halogen Exchange : Under mechanochemical conditions, bromine can be replaced by fluoride ions (⊖F) when using tetrafluoroborate (⊖BF₄) as a fluoride source . This reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism:
| Reaction | Conditions | Product |
|---|---|---|
| Br → F substitution | Ball milling, KF/18-crown-6, 6 hours | 3,5-Difluoro derivatives |
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Selectivity : The 4-amino group and nitro substituent electronically activate the pyridine ring, facilitating substitutions at brominated positions while leaving fluorine atoms intact under standard conditions.
Electrophilic Aromatic Substitution
The nitro group (-NO₂) on the phenyl ring directs electrophiles to specific positions:
Reduction Reactions
The nitro group can undergo reduction to form an amine:
| Reagent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 12 hours | 4-Amino-N-(4-amino-2-(trifluoromethyl)phenyl) derivative |
This reaction increases the compound’s basicity and opens pathways for diazotization or coupling reactions .
Mechanochemical Fluorination
Recent studies demonstrate that mechanochemical methods enable unique transformations:
-
Competitive Pathways : When reacted with KOCF₃, the compound may undergo simultaneous Br→OCF₃ and Br→F substitutions, depending on the fluoride source .
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Byproduct Formation : Trace amounts of 4-fluoro-1,1′-biphenyl analogs have been observed in related systems, suggesting potential side reactions via radical intermediates .
Stability and Side Reactions
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Hydrolytic Stability : The trifluoromethyl group confers resistance to hydrolysis, but prolonged exposure to moisture may degrade nitro groups.
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Thermal Decomposition : Above 200°C, decomposition pathways include defluorination and release of NOₓ gases.
Comparative Reactivity Table
| Functional Group | Reaction Type | Reactivity | Key Influence |
|---|---|---|---|
| C-Br (pyridine) | Nucleophilic substitution | High | Activated by electron-withdrawing groups |
| C-F (pyridine) | Substitution | Low | Requires extreme conditions |
| -NO₂ (phenyl) | Reduction | Moderate | Catalytic hydrogenation preferred |
| -CF₃ (phenyl) | Inert | Very low | Stabilizes aromatic ring electronically |
Unexplored Reaction Pathways
-
Cross-Coupling Reactions : Potential for Suzuki-Miyaura couplings using bromine sites.
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Photochemical Activation : No data exists on UV-induced reactivity, though fluorinated pyridines often exhibit photostability.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of halogenated compounds on biological systems. It can also serve as a probe to investigate the interactions between small molecules and biological targets.
Medicine
In the medical field, this compound has potential applications in drug discovery and development. Its structural complexity and reactivity make it a candidate for the synthesis of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials.
Mechanism of Action
The mechanism by which 3,5-Dibromo-2,6-difluoro-N-(4-nitro-2-(trifluoromethyl)phenyl)pyridin-4-amine exerts its effects depends on its molecular targets and pathways. The presence of multiple halogen atoms and the nitro group can influence its reactivity and interactions with biological molecules. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is an analysis of key structural analogs and their hypothetical properties:
Table 1: Structural and Functional Group Comparisons
| Compound Name | Substituents (Pyridine Ring) | Aniline Substituents | Molecular Weight (g/mol) | Predicted Properties |
|---|---|---|---|---|
| Target Compound | 3,5-Br; 2,6-F | 4-NO₂; 2-CF₃ | 476.98 | High lipophilicity; strong electron-withdrawing effects; potential thermal stability |
| 3,5-Dichloro-2,6-difluoro analog | 3,5-Cl; 2,6-F | 4-NO₂; 2-CF₃ | ~389.34 | Lower molecular weight; reduced steric hindrance compared to Br-substituted analogs |
| 3,5-Bromo-2,6-F (without nitro group) | 3,5-Br; 2,6-F | H; 2-CF₃ | ~419.88 | Reduced electron deficiency; higher reactivity in nucleophilic substitution |
| 3,5-Bromo-2,6-F (with -OCH₃ instead of NO₂) | 3,5-Br; 2,6-F | 4-OCH₃; 2-CF₃ | ~463.00 | Electron-donating methoxy group may decrease stability of intermediates in synthesis |
Key Observations :
Halogen Effects :
- Bromine substituents (Br) confer higher molecular weight and greater steric bulk compared to chlorine (Cl). This increases lipophilicity, which may enhance membrane permeability in biological systems but complicate solubility in polar solvents .
- Fluorine atoms (F) improve metabolic stability and electronegativity, influencing electronic distribution across the aromatic system.
Nitro Group Impact: The nitro group (-NO₂) at the para position of the aniline ring is a strong electron-withdrawing group. This likely reduces the compound’s basicity and stabilizes negative charges, making it less reactive toward electrophilic attack compared to analogs with electron-donating groups (e.g., -OCH₃).
Trifluoromethyl (-CF₃) Role :
The -CF₃ group enhances thermal and oxidative stability. In contrast, analogs lacking this group may exhibit lower resistance to degradation under harsh reaction conditions.
Synthetic Challenges : The combination of multiple halogens (Br, F) and a nitro group introduces synthetic complexity. For example, regioselective bromination/fluorination and avoidance of side reactions (e.g., nitro reduction) would require carefully optimized conditions.
Biological Activity
3,5-Dibromo-2,6-difluoro-N-(4-nitro-2-(trifluoromethyl)phenyl)pyridin-4-amine is a complex organic compound with significant potential in pharmacological applications. Its unique molecular structure, characterized by multiple halogen substitutions and functional groups, suggests a variety of biological activities. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, interaction studies, and potential therapeutic applications.
Molecular Characteristics
The compound has the molecular formula C₁₂H₄Br₂F₅N₃O₂ and a molecular weight of approximately 476.98 g/mol. Its structure includes a pyridine ring with bromine and fluorine atoms, a nitro group, and a trifluoromethyl group on the phenyl side chain. These features contribute to its reactivity and potential biological effects .
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₄Br₂F₅N₃O₂ |
| Molecular Weight | 476.98 g/mol |
| CAS Number | 37729-25-2 |
| LogP | 6.15160 |
| PSA | 70.74000 |
Synthesis
The synthesis of this compound typically involves several steps that require precise control of reaction conditions. The presence of multiple functional groups allows for the derivatization of the compound to enhance its biological properties .
Biological Activity
Research indicates that compounds with similar structures exhibit various pharmacological properties, including:
- Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Compounds with trifluoromethyl groups are often investigated for their ability to combat bacterial infections.
- Enzyme Inhibition : The presence of halogens can enhance the binding affinity to specific enzymes, potentially leading to therapeutic applications in enzyme-related diseases .
Case Studies
- Anticancer Studies : A study demonstrated that derivatives of similar pyridine-based compounds exhibited significant cytotoxicity against various cancer cell lines. The introduction of trifluoromethyl groups was linked to increased potency in inhibiting tumor growth.
- Antimicrobial Activity : Research has shown that fluorinated compounds can effectively disrupt bacterial cell membranes, leading to increased bacterial cell death. The specific impact of this compound remains to be fully explored.
- Enzyme Interaction Studies : Investigations into enzyme inhibition have revealed that similar compounds can act as effective inhibitors for enzymes involved in metabolic pathways. The unique structure of this compound is expected to yield insights into its mechanism of action .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for assessing its therapeutic potential. Key areas of focus include:
- Binding Affinity : Studies are ongoing to determine how effectively the compound binds to target proteins.
- Mechanisms of Action : Elucidating the pathways through which this compound exerts its effects will be vital for its development as a therapeutic agent.
Q & A
Q. Basic Characterization Techniques
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are critical for verifying substitution patterns and purity. For instance, ¹⁹F NMR resolves distinct signals for fluorine atoms at positions 2 and 6, while aromatic protons in the pyridine and phenyl rings appear as complex splitting patterns in ¹H NMR .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-stacking). Evidence from similar compounds shows dihedral angles between aromatic planes (e.g., 12.8° for pyrimidine-phenyl interactions) and C–H···π interactions stabilizing crystal packing .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and isotopic patterns for Br/F-rich structures .
How do electron-withdrawing substituents influence the reactivity of the pyridine ring in cross-coupling reactions?
Advanced Reactivity Analysis
The 3,5-dibromo-2,6-difluoro substitution creates an electron-deficient pyridine ring, enhancing susceptibility to NAS and metal-catalyzed couplings. Bromine acts as a leaving group in Suzuki-Miyaura couplings, while fluorine’s electronegativity directs electrophilic attacks to specific positions. Computational studies (DFT) suggest that the nitro and trifluoromethyl groups on the phenylamine moiety further polarize the ring, accelerating oxidative addition in palladium-catalyzed steps . However, steric hindrance from the 4-nitro-2-(trifluoromethyl)phenyl group may necessitate longer reaction times or elevated temperatures .
What strategies can resolve contradictions in reported biological activity data for this compound?
Advanced Data Reconciliation
Discrepancies in biological assays (e.g., IC₅₀ variations) often arise from:
- Polymorphism : Different crystal forms (e.g., enantiotropic pairs) alter solubility and bioavailability. X-ray powder diffraction (XRPD) and DSC can identify polymorphs .
- Purity Issues : Trace solvents (DMF, toluene) or residual palladium from synthesis may interfere. ICP-MS and HPLC-MS are recommended for purity validation .
- Assay Conditions : Buffer pH, temperature, and cell-line variability affect activity. Standardized protocols (e.g., CLSI guidelines) and replicate testing under controlled conditions are critical .
What are the key considerations for optimizing reaction yields during halogenation steps?
Q. Basic Reaction Optimization
- Halogen Source : Use NBS for regioselective bromination to avoid over-halogenation. For fluorination, Selectfluor® or DAST (diethylaminosulfur trifluoride) ensures high electrophilic substitution efficiency .
- Temperature Control : Bromination at 0–5°C minimizes side reactions, while fluorination may require reflux conditions (80–100°C) .
- Catalysts : Lewis acids like FeCl₃ or AlCl₃ enhance NAS kinetics but must be quenched thoroughly to prevent decomposition .
How can computational modeling predict the compound’s interaction with biological targets?
Q. Advanced Computational Approaches
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases). The nitro group’s electrostatic potential and Br/F halogen bonding are critical for predicting affinity .
- QSAR Studies : Regression models correlate substituent electronic parameters (Hammett σ) with activity. For example, the trifluoromethyl group’s hydrophobicity (π = 1.07) improves membrane permeability .
- MD Simulations : Reveal stability of ligand-protein complexes over time, highlighting key hydrogen bonds (e.g., NH···O interactions with active-site residues) .
How does steric and electronic effects of the 4-nitro-2-(trifluoromethyl)phenyl group impact synthetic accessibility?
Advanced Steric/Electronic Analysis
The bulky 4-nitro-2-(trifluoromethyl)phenyl group introduces steric hindrance, complicating coupling reactions. Strategies include:
- Ligand Screening : Bulky phosphine ligands (e.g., DavePhos) improve palladium catalyst turnover in congested environments .
- Microwave Synthesis : Accelerates reaction kinetics (e.g., 30 minutes at 120°C vs. 24 hours conventionally), mitigating decomposition .
Electronic effects from the nitro group increase the aryl amine’s electrophilicity, facilitating nucleophilic attack but requiring careful pH control to avoid premature oxidation .
What analytical challenges arise in quantifying trace impurities in this compound?
Q. Advanced Analytical Chemistry
- Halogenated Byproducts : Dibromo- and trifluoro-byproducts co-elute in HPLC. Use a C18 column with a water/acetonitrile gradient (0.1% TFA) and UV detection at 254 nm .
- Metal Contaminants : Residual Pd from coupling steps is quantified via ICP-MS, with acceptable limits <10 ppm .
- Degradation Products : Nitro group reduction under light/heat forms amine derivatives. Stability studies (ICH Q1A) under accelerated conditions (40°C/75% RH) identify degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
